Cas no 881743-64-2 (4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide)

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide structure
881743-64-2 structure
Product Name:4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide
Número CAS:881743-64-2
MF:C22H30N4O
Megavatios:366.499804973602
MDL:MFCD11113418
CID:1919355
PubChem ID:11660631
Update Time:2025-06-10

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Propiedades químicas y físicas

Nombre e identificación

    • 3-PYRIDINECARBOXAMIDE, N-(1,1-DIMETHYLETHYL)-4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL)-
    • 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide
    • N-(1,1-Dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide (ACI)
    • N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
    • MFCD11113418
    • 881743-64-2
    • KW2G298YS7
    • N-tert-butyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
    • N-tert-butyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
    • N-(1,1-Dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
    • MDL: MFCD11113418
    • Renchi: 1S/C22H30N4O/c1-16-8-6-7-9-17(16)18-14-20(26-12-10-25(5)11-13-26)23-15-19(18)21(27)24-22(2,3)4/h6-9,14-15H,10-13H2,1-5H3,(H,24,27)
    • Clave inchi: YHLMFPXIBLVCHL-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C(C)=CC=CC=2)=CC(N2CCN(C)CC2)=NC=1)NC(C)(C)C

Atributos calculados

  • Calidad precisa: 366.24196159g/mol
  • Masa isotópica única: 366.24196159g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 495
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.4
  • Superficie del Polo topológico: 48.5Ų

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide PrecioMás >>

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4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 4 h, 100 °C
Referencia
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

Métodos de producción 2

Condiciones de reacción
1.1 70 - 75 °C; 75 °C → 110 °C; 4 h, 110 °C; 90 - 100 °C
1.2 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  pH 7 - 8, 20 - 30 °C
Referencia
Process optimization of intermediate synthesis for Netupitant production
Cheng, Chao; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2019, 33(6), 1450-1456

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  < 25 °C; 70 - 75 °C; 2 h, 70 - 75 °C; 75 °C → 20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 °C; 20 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ;  1 h, 50 °C
1.4 Reagents: Sulfuric acid ;  50 °C; < 30 °C
2.1 70 - 75 °C; 75 °C → 110 °C; 4 h, 110 °C; 90 - 100 °C
2.2 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  pH 7 - 8, 20 - 30 °C
Referencia
Process optimization of intermediate synthesis for Netupitant production
Cheng, Chao; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2019, 33(6), 1450-1456

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; 18 h, 30 °C
1.2 Reagents: Acetic acid ;  15 min, 0 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  1 h, rt
2.1 4 h, 100 °C
Referencia
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  2.5 h, 80 °C
1.2 40 min, < 25 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; 18 h, 30 °C
2.2 Reagents: Acetic acid ;  15 min, 0 °C
2.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  1 h, rt
3.1 4 h, 100 °C
Referencia
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Raw materials

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Preparation Products

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